

Besifovir Application Notes: Renal Safety and Monitoring

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Compound Focus: Besifovir

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The following application notes summarize the key renal safety considerations for **besifovir**, supported by recent clinical data.

- Table 1: Key Renal Pharmacokinetic and Safety Findings for Besifovir**

Finding Category	Summary	Reference
Pharmacokinetics & Renal Impairment	A single-dose study showed the plasma exposure (AUC) of the active metabolites LB80331 and LB80317 increased with worsening renal function. Compared to subjects with normal renal function, the mean AUC increased by 2.5-fold (moderate impairment) and 4.5-6.2-fold (severe impairment). Renal clearance decreased proportionally with glomerular filtration rate.	[1]
Renal & Bone Safety vs. TDF (Treatment-Naïve)	In treatment-naïve patients, BSV demonstrated antiviral efficacy comparable to TDF with an improved kidney and bone safety profile in a phase 3 clinical trial.	[2]

Finding Category	Summary	Reference
Renal & Bone Improvement after Switch from TDF	A 2025 Phase 4 trial showed that switching to BSV from long-term TDF maintained virological response (100% at 48 weeks) and led to significant improvements in kidney function (mean eGFR change) and bone density (hip BMD change of +0.36% vs. -0.70% in TDF group).	[2]

- **Table 2: Recommended Monitoring Parameters for Renal Function**

Parameter	Frequency	Purpose & Notes
Estimated Glomerular Filtration Rate (eGFR)	Baseline and periodically during therapy (e.g., every 3-6 months). More frequently in patients with moderate to severe impairment.	To assess glomerular and hemodynamic function. Crucial for dose adjustment decisions.
Urine Protein to Creatinine Ratio (UPCR)	Baseline and periodically, especially if switching from TDF.	To monitor for tubular proteinuria. The phase 4 switch study showed UPCR did not change in the BSV group but increased in the continued TDF group.
Urine Albumin to Creatinine Ratio (UACR)	Baseline and periodically.	Another marker for kidney damage. The phase 4 switch study showed UACR did not change in the BSV group.

Experimental Protocols for Renal Safety Assessment

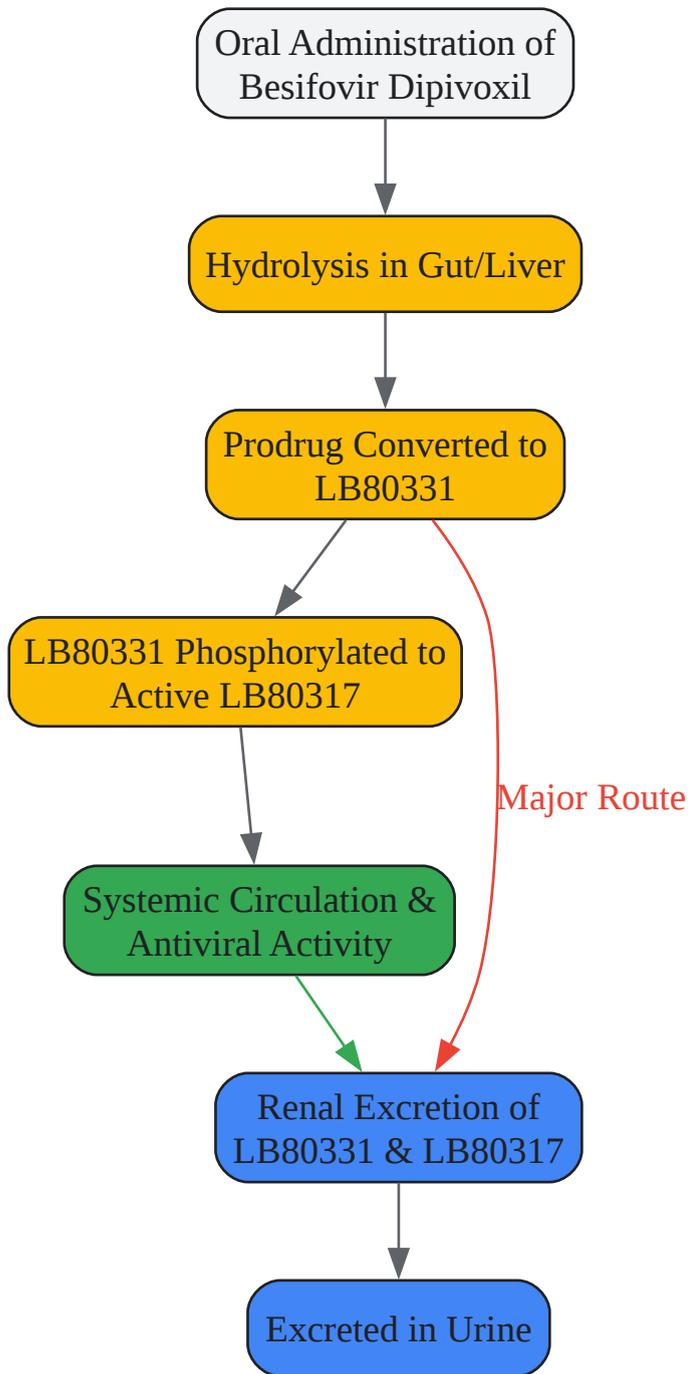
The protocols below are derived from the methodologies of the cited clinical and preclinical studies and can be adapted for further research.

Protocol 1: Assessing the Impact of Renal Impairment on Besifovir Pharmacokinetics

This protocol is based on the design of the published phase I clinical trial [1].

- **1. Objective:** To evaluate the single-dose pharmacokinetics of **besifovir** and its metabolites (LB80331 and LB80317) in subjects with varying degrees of renal function.
- **2. Study Design:** Open-label, single-dose, parallel-group study.
- **3. Subjects Grouping:**
 - **Group 1:** Normal renal function (eGFR \geq 90 mL/min)
 - **Group 2:** Mild renal impairment (eGFR 60-89 mL/min)
 - **Group 3:** Moderate renal impairment (eGFR 30-59 mL/min)
 - **Group 4:** Severe renal impairment (eGFR $<$ 30 mL/min)
- **4. Dosing:** A single oral dose of 150 mg **besifovir** dipivoxil.
- **5. Sample Collection:**
 - **Blood:** Serial blood samples are collected pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72 hours). Plasma is separated and stored at -70°C or lower.
 - **Urine:** Urine is collected over intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours post-dose). Total volume is recorded, and an aliquot is stored frozen.
- **6. Bioanalysis:** Concentrations of **besifovir**'s metabolites, LB80331 and LB80317, in plasma and urine are determined using a validated bioanalytical method (e.g., LC-MS/MS).
- **7. Data Analysis:** Non-compartmental analysis is performed to calculate PK parameters: $\text{AUC}_{0-\text{inf}}$, C_{max} , T_{max} , $t_{1/2}$, and renal clearance (CL_r).

The relationship between **besifovir** metabolite clearance and kidney function can be visualized as follows:



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Protocol 2: In Vivo Renal Safety and Function Assessment in Preclinical/Clinical Studies

This protocol integrates standard and novel biomarkers for a comprehensive renal safety assessment, as discussed in the literature [3].

- **1. Objective:** To monitor for drug-induced kidney injury (DIKI) and changes in renal function during repeat-dose toxicity studies or clinical trials.
- **2. Study Design:** Integrated into repeat-dose toxicity studies (rodent and non-rodent) or clinical trials.
- **3. Plasma/Serum Analyses:**
 - **Traditional Markers:** Blood Urea Nitrogen (BUN), Creatinine (sCr).
 - **Calculation:** Estimated Glomerular Filtration Rate (eGFR).
- **4. Urine Analyses:**
 - **Traditional Urinalysis:** Volume, pH, osmolality, glucose, protein.
 - **Quantitative Traditional Markers:** Urine Protein to Creatinine Ratio (UPCR), Urine Albumin to Creatinine Ratio (UACR).
 - **Novel Qualified Biomarkers (for preclinical studies):** These offer greater sensitivity and specificity for specific segments of the nephron and have been qualified by regulatory agencies for use in rat studies. Examples include:
 - **Glomerular Injury:** Urinary Cystatin C.
 - **Proximal Tubular Injury:** Urinary Clusterin, Urinary Kidney Injury Molecule-1 (KIM-1), Urinary α -Glutathione S-Transferase (α -GST).
 - **Distal Tubular Injury:** Urinary μ -Glutathione S-Transferase (μ -GST).
 - **General Tubular Injury:** Urinary N-acetyl- β -D-glucosaminidase (NAG), Urinary β 2-microglobulin.
- **5. Histopathology:** Terminal kidney collection, fixation, sectioning, and staining (e.g., H&E) for microscopic examination to correlate functional changes with structural damage.

Conclusion and Key Recommendations

Based on the current evidence, the following recommendations are proposed for researchers and clinicians:

- **Dosage Adjustment is Critical:** The significant increase in plasma exposure of **besifovir**'s active metabolites in patients with moderate to severe renal impairment underscores the necessity for dosage regimen adjustment in this population [1].
- **Monitor When Switching from TDF:** For patients switching from TDF to **besifovir**, renal and bone health parameters should be monitored as studies show these may improve after the switch [2].
- **Employ a Multi-faceted Monitoring Approach:** While traditional markers like eGFR and sCr are essential, incorporating urinary biomarkers such as UPCR and UACR can provide a more sensitive and comprehensive assessment of renal tubular function [3] [2].

I hope these detailed application notes and protocols provide a solid foundation for your work. Should you require further specifics on bioanalytical methods or regulatory qualification of novel biomarkers, consulting the full-text articles would be the recommended next step.

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References

1. Influence of Renal Function on the Single-Dose ... [pubmed.ncbi.nlm.nih.gov]
2. Besifovir Improves Renal, Bone Health in HBV Patients ... [hcplive.com]
3. Renal Safety Pharmacology in Drug Discovery and ... [pubmed.ncbi.nlm.nih.gov]

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